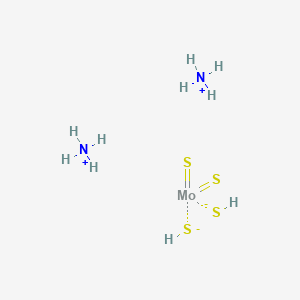

Ammonium tetrathiomolybdate

説明

Ammonium tetrathiomolybdate is an important reagent in synthetic chemistry and a building block in bioinorganic chemistry. It is used in the treatment of copper toxicosis in animals and in Wilson’s disease. It acts as a chelator in vivo to reduce copper levels and interferes with angiogenesis, reducing tumor growth .

Synthesis Analysis

Ammonium tetrathiomolybdate has been found to relieve oxidative stress in cisplatin-induced acute kidney injury via the NRF2 signaling pathway . It has antioxidative effects and mitigates cisplatin-induced acute kidney injury both in vivo and in vitro .Molecular Structure Analysis

Ammonium tetrathiomolybdate has the molecular formula H10MoN2S4 . It forms a stable tripartite complex with serum albumin and copper, rendering the complexed copper unavailable for cellular uptake .Chemical Reactions Analysis

Ammonium tetrathiomolybdate is known to undergo oxidation at the sulfur centers concomitant with reduction of the metal from Mo (VI) to Mo (IV) . It also forms a complex with Ni (II) sources, resulting in [Ni (MoS 4) 2] 2− .Physical And Chemical Properties Analysis

Ammonium tetrathiomolybdate is a bright red ammonium salt . It has a molecular weight of 262.3 g/mol .科学的研究の応用

Treatment of Copper Toxicosis

Ammonium tetrathiomolybdate ™ is used in the treatment of copper toxicosis in animals and in Wilson’s disease . It acts as a chelator in vivo to reduce copper levels .

Cancer Treatment

TM is used as a copper chelator to treat cancer . It has been found to offer protection against cisplatin-induced acute kidney injury (AKI), which is a common side effect of cisplatin, a chemotherapeutic agent .

Oxidative Stress Relief

TM relieves oxidative stress in cisplatin-induced AKI via the NRF2 signaling pathway . It has antioxidative effects and mitigates cisplatin-induced AKI both in vivo and in vitro .

Angiogenesis Interference

TM interferes with angiogenesis and reduces tumor growth . This property makes it a valuable tool in cancer treatment.

Hydrodesulfurization Catalyst

TM is used as a precursor for hydrodesulfurization (HDS) reaction . An efficient Ni–MoS2 catalyst was prepared using TM for HDS reaction .

Synthetic Chemistry

TM is used as an important reagent in synthetic chemistry . It is used in the formulation of Ni–MoS2 catalyst at 350 °C for improving thiophene HDS activity .

Bioinorganic Chemistry

TM is used as a building block in bioinorganic chemistry . It is used in the low-temperature, solid state synthesis of a new series of heterometallic sulfide clusters stabilized with dppm [bis (diphenylphosphino)methane] ligands .

作用機序

Target of Action

Ammonium tetrathiomolybdate (ATTM) primarily targets free copper in the body . It acts as a chelator in vivo to reduce copper levels . The compound also interacts with key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) .

Mode of Action

ATTM inhibits fibrosis in a number of well-established animal models through the and inhibition of key fibrotic cytokines . It interferes with angiogenesis and reduces tumor growth . Its mechanism may involve inhibition of NF-κB and downstream cytokines .

Biochemical Pathways

ATTM activates the NRF2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress . It inhibits NRF2 ubiquitination, promoting its stability and nuclear translocation . This activation leads to the expression of target genes involved in antioxidant defense .

Pharmacokinetics

It is known that attm releases sulfide in a time-, ph-, temperature-, and thiol-dependent manner .

Result of Action

ATTM has demonstrated the ability to reduce toxic free copper levels and substantially improve clinical neurologic outcomes in Wilson’s patients . It is capable of specifically inhibiting chronic fibrotic disease processes in the lung . In animal models, ATTM has shown to decrease oxygen metabolism and protect against reperfusion injury and organ damage following heart attack, stroke, and hemorrhage .

Action Environment

The action of ATTM can be influenced by environmental factors such as pH and temperature . It is also dependent on the presence of thiols for sulfide release

Safety and Hazards

将来の方向性

特性

IUPAC Name |

diazanium;bis(sulfanylidene)molybdenum;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKLPDLKUGTPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10MoN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15060-55-6 | |

| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOMOLIBDATE DIAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。